N-{2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
This compound is a multifunctional heterocyclic molecule featuring a 1-benzofuran core substituted with a carbamoyl group linked to a 2,3-dihydro-1,4-benzodioxin moiety. The 3-position of the benzofuran is further modified with a 5-oxo-1-phenylpyrrolidine-3-carboxamide group. The benzodioxin and benzofuran moieties are known for their electron-rich aromatic systems, which may enhance binding affinity to biological targets, while the pyrrolidine-5-one ring could contribute to metabolic stability or solubility .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-1-benzofuran-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O6/c32-24-14-17(16-31(24)19-6-2-1-3-7-19)27(33)30-25-20-8-4-5-9-21(20)37-26(25)28(34)29-18-10-11-22-23(15-18)36-13-12-35-22/h1-11,15,17H,12-14,16H2,(H,29,34)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOATSFYAVBZNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5CC(=O)N(C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The following compounds share partial structural motifs or functional groups with the target molecule, enabling comparative analysis of their pharmacological or physicochemical profiles.
Comparative Analysis
Core Scaffold Diversity: The target compound’s benzofuran core contrasts with the dihydropyridine scaffolds of AZ331 and AZ255. Dihydropyridines are classically associated with calcium channel blockade (e.g., nifedipine analogues), whereas benzofurans are explored for kinase inhibition or GPCR modulation . Thiazoles are prevalent in antimicrobial agents but may reduce CNS penetration due to increased polarity .
Substituent Effects :
- The benzodioxin group in the target and 741733-98-2 provides planar aromaticity, favoring interactions with aromatic residues in enzyme active sites. However, the bromophenyl group in AZ257 may enhance halogen bonding with proteins .
- The 5-oxo-pyrrolidine moiety in the target and 741733-98-2 introduces a lactam ring, which can stabilize conformations via intramolecular hydrogen bonding, unlike the ester-linked benzodioxole in 637752-52-4 .
Pharmacokinetic Predictions :
- The target’s benzofuran and benzodioxin groups likely increase lipophilicity (LogP ~3.5–4.0), whereas the thiazole in 741733-98-2 may lower it (LogP ~2.8), affecting membrane permeability .
- AZ331 and AZ257’s thioether linkages could predispose them to oxidative metabolism, whereas the target’s amide bonds may enhance stability .
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